molecular formula C7H8ClNOS B1509827 4-Isopropylthiazole-2-carbonyl chloride CAS No. 923289-59-2

4-Isopropylthiazole-2-carbonyl chloride

Cat. No.: B1509827
CAS No.: 923289-59-2
M. Wt: 189.66 g/mol
InChI Key: MILXVFASHGWQQV-UHFFFAOYSA-N
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Description

4-Isopropylthiazole-2-carbonyl chloride (CAS 923289-59-2) is a high-purity organosulfur building block with the molecular formula C₇H₈ClNOS and a molecular weight of 189.66 g/mol . This acyl chloride derivative features a reactive carbonyl chloride group on the 2-position of a thiazole heterocycle substituted with an isopropyl group at the 4-position, making it a versatile intermediate in synthetic organic chemistry, particularly for the preparation of amides and esters through nucleophilic acyl substitution reactions. The compound has demonstrated significant research value in medicinal chemistry, serving as a key precursor in the synthesis of pharmaceutical candidates, as evidenced by its application in patents from IDENIX PHARMACEUTICALS, INC. and InterMune, Inc. focused on therapeutic agent development . Its mechanism of action as a synthetic intermediate involves the highly electrophilic carbonyl carbon, which undergoes facile reaction with nucleophiles such as amines and alcohols, enabling the efficient introduction of the 4-isopropylthiazole moiety into more complex molecular architectures. Researchers utilize this compound under controlled conditions due to the reactivity of the acid chloride functional group, which requires storage at 2-8°C and handling in accordance with standard safety protocols for corrosive substances. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-propan-2-yl-1,3-thiazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c1-4(2)5-3-11-7(9-5)6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILXVFASHGWQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727187
Record name 4-(Propan-2-yl)-1,3-thiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923289-59-2
Record name 4-(Propan-2-yl)-1,3-thiazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Isopropylthiazole-2-carbonyl chloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an acyl chloride derivative of thiazole, a heterocyclic compound known for various biological activities. The compound's structure allows it to interact with biological targets, leading to diverse pharmacological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 8 μg/mL to 40 μg/mL against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli12
Klebsiella pneumoniae20

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines.

  • IC50 Values : The compound exhibited IC50 values ranging from 7 µM to 20 µM against different cancer types, indicating its potential as an anticancer agent .
Cancer Cell LineIC50 (µM)
MDA-MB45315
MCF-710
A54912

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzyme activity or modulate receptor functions, leading to altered cellular responses.

1. Enzyme Inhibition

The compound has been shown to inhibit enzymes involved in critical metabolic pathways, which can disrupt cancer cell proliferation and bacterial growth .

2. Induction of Apoptosis

In cancer cells, treatment with this compound has been associated with increased apoptosis rates, suggesting that it may trigger programmed cell death through intrinsic pathways .

Case Studies

Several studies have investigated the efficacy of this compound in vitro and in vivo:

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial properties of the compound against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) and found it effective at low concentrations .
  • Anticancer Efficacy : In a study involving human leukemia cell lines, the compound demonstrated significant cytotoxic effects with an IC50 value as low as 1.50 µM, indicating strong potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 4-Isopropylthiazole-2-carbonyl chloride is in the synthesis of pharmaceutical compounds, particularly as an intermediate in the development of drugs targeting specific biological pathways. The thiazole moiety is known for its versatility in medicinal chemistry, contributing to the design of agents with diverse therapeutic effects.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds synthesized from thiazole structures have shown efficacy in animal models of epilepsy. The integration of this compound into these compounds may enhance their pharmacological profiles due to the unique electronic properties imparted by the isopropyl group .

Antitumor Activity

Thiazole derivatives have also been explored for their antitumor activity. Recent studies have reported that thiazole-integrated compounds demonstrate significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The incorporation of this compound into these structures could potentially improve their efficacy by modulating interactions with biological targets .

Synthesis of Bioactive Compounds

This compound serves as a crucial building block in the synthesis of bioactive molecules. Its reactivity allows for the introduction of functional groups that can be tailored for specific biological activities.

Synthesis Methodologies

The synthesis of this compound typically involves several steps, including halogenation and acylation reactions. These methods are optimized to achieve high yields and purity, making the compound suitable for further chemical modifications .

Case Studies

  • Case Study 1 : A series of thiazole derivatives were synthesized using this compound as an intermediate. These compounds were evaluated for their activity against Mycobacterium tuberculosis, showing promising results with certain derivatives exhibiting minimal inhibitory concentrations (MIC) in the low µg/mL range .
  • Case Study 2 : Another study focused on the development of thiazole-based inhibitors targeting specific enzymes involved in cancer metabolism. The incorporation of this compound significantly enhanced the potency of these inhibitors compared to their non-thiazole counterparts .

Industrial Applications

Beyond its pharmaceutical applications, this compound finds utility in various industrial processes.

Agrochemicals

The compound can be utilized in the formulation of agrochemicals, particularly as a precursor for pesticides and herbicides that target specific plant pathogens or pests. Its structural features can contribute to the development of more effective agricultural chemicals with reduced environmental impact .

Material Science

In material science, thiazole derivatives are being explored for their potential in developing new materials with unique electronic properties. The incorporation of this compound into polymer matrices may lead to enhanced conductivity or improved thermal stability .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with a range of reagents:

SubstrateReagent/ConditionsProductYield*Source
Primary aminesEt₃N, DCM, 0°C → RT4-Isopropylthiazole-2-carboxamides70–85%
AlcoholsPyridine, THF, reflux4-Isopropylthiazole-2-carboxylate esters65–78%
ThiolsK₂CO₃, DMF, 50°CThioester derivatives60–72%

*Yields approximated from analogous thiazole carbonyl chloride reactions .

Mechanism :

  • Nucleophile (e.g., amine, alcohol) attacks the electrophilic carbonyl carbon.

  • Chloride departure forms a tetrahedral intermediate.

  • Proton transfer and elimination yield the substituted product .

Hydrolysis

The compound reacts readily with water under ambient conditions:
4 Isopropylthiazole 2 carbonyl chloride+H2O4 Isopropylthiazole 2 carboxylic acid+HCl\text{4 Isopropylthiazole 2 carbonyl chloride}+\text{H}_2\text{O}\rightarrow \text{4 Isopropylthiazole 2 carboxylic acid}+\text{HCl}

  • Kinetics : Complete conversion within 30 minutes at 25°C.

  • Handling : Requires anhydrous storage to prevent decomposition.

Thiazole-Pyridine Hybrid Formation

  • Reacts with cyanoacetic hydrazide and acetylacetone to form fused heterocycles .

  • Example : Synthesis of antitumor agents with IC₅₀ values < 6 µM against cancer cell lines .

Suzuki-Miyaura Coupling

  • Catalyzed by Pd(PPh₃)₄ in THF/H₂O at 80°C.

  • Enables biaryl synthesis for drug candidates .

Stability and Reactivity Data

ParameterValueConditionsSource
Hydrolysis half-life< 10 minutespH 7, 25°C
pKa (carbonyl chloride)~1.2DMSO
Thermal stabilityDecomposes > 150°CN₂ atmosphere

Comparison with Similar Compounds

Functional Group Influence

  • This compound : The carbonyl chloride group is highly electrophilic, enabling rapid acylation of amines or alcohols. This reactivity is critical in peptide coupling and drug synthesis .
  • 1,3-Thiazole-4-carbonitrile : The nitrile group participates in dipole interactions and hydrogen bonding, influencing its solid-state packing . Nitriles are less reactive toward nucleophiles compared to carbonyl chlorides but can be hydrolyzed to carboxylic acids or reduced to amines.
  • 4-(Chloromethyl)-2-IsopropylThiazole : The chloromethyl group facilitates alkylation reactions (e.g., with amines or thiols), offering a pathway to functionalized thiazoles .

Steric and Electronic Effects

  • However, the electron-withdrawing carbonyl chloride in the former enhances electrophilicity at position 2, whereas the chloromethyl group in the latter directs reactivity toward substitution at position 4.

Hazard Profiles

In contrast, 4-(chloromethyl)-2-isopropylthiazole is labeled as an irritant (Xi), requiring precautions during use .

Preparation Methods

Thiazole Ring Construction and Substitution

The thiazole ring with a 4-isopropyl substituent can be synthesized via condensation reactions involving appropriate precursors such as L-cysteine derivatives and aldehydes or ketones, followed by oxidation and substitution steps.

A representative method for thiazole-4-carboxylic acid involves:

  • Condensation of L-cysteine hydrochloride with formaldehyde.
  • Esterification to form methyl esters via reaction with methanol and dry hydrogen chloride gas.
  • Oxidation of the thiazolidine ring to the thiazole ring using manganese dioxide (MnO2) in acetonitrile at 60–100°C for 24–72 hours.
  • Hydrolysis of methyl esters with sodium hydroxide followed by acidification to yield the free carboxylic acid.
Step Reactants/Conditions Product Notes
Condensation L-cysteine hydrochloride + formaldehyde Thiazolidine-4-carboxylic acid Initial ring formation
Esterification Thiazolidine-4-carboxylic acid + MeOH + HCl Methyl thiazolidine-4-carboxylate hydrochloride 12 h at room temp
Oxidation Methyl thiazolidine-4-carboxylate + MnO2 + MeCN Methyl thiazole-4-carboxylate 60–100 °C, 24–72 h
Hydrolysis Methyl thiazole-4-carboxylate + NaOH + HCl Thiazole-4-carboxylic acid Reflux 1 h, acidify to pH 3

Note: For 4-isopropyl substitution, the corresponding substituted aldehyde or ketone (e.g., acetone or isopropyl aldehyde) would be used in the condensation step to introduce the isopropyl group at the 4-position.

Conversion to this compound

The key step to obtain the acyl chloride involves chlorination of the carboxylic acid or ester precursor. Common reagents and conditions include:

  • Reaction of the 4-isopropylthiazole-2-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.
  • Use of catalytic amounts of DMF (dimethylformamide) to facilitate the reaction.
  • Stirring at room temperature or gentle heating until gas evolution ceases, indicating completion.
  • Removal of excess reagent and purification by distillation or recrystallization.

This transformation is a standard method for converting carboxylic acids to acyl chlorides and is widely documented in heterocyclic chemistry literature.

Alternative Synthetic Routes and Reaction Conditions

Direct Acylation of Thiazole Derivatives

Research Findings and Yields

  • The esterification and oxidation steps to form methyl thiazole-4-carboxylate typically proceed with high yields (70–90%), depending on reaction time and temperature control.
  • The chlorination step to form acyl chlorides from carboxylic acids is generally quantitative under optimized conditions.
  • Purification by recrystallization from solvents such as ethyl acetate and hexane yields pure products suitable for further synthetic applications.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Yield (%) Notes
Condensation (ring formation) L-cysteine hydrochloride + isopropyl aldehyde ~85 Introduces isopropyl substituent
Esterification Methanol + dry HCl gas, room temp, 12 h 80–90 Formation of methyl ester intermediate
Oxidation MnO2 + acetonitrile, 60–100°C, 24–72 h 75–85 Conversion to thiazole ring
Hydrolysis NaOH (10%) reflux 1 h + acidification 85–90 Free acid formation
Chlorination (acyl chloride) SOCl2 or oxalyl chloride + DMF catalyst ~95 Conversion to acyl chloride

Q & A

Q. Yield Optimization Strategies :

  • Maintain anhydrous conditions to avoid hydrolysis.
  • Monitor reaction progress via TLC or FT-IR for carbonyl chloride peak (~1770–1810 cm⁻¹) .
  • Typical yields range from 58% to 87% under optimized conditions, as seen in analogous thiazole derivatives .

Basic: How is this compound characterized, and what analytical techniques are critical for validation?

Answer:
Key characterization methods include:

NMR Spectroscopy :

  • ¹H-NMR : Peaks at δ 1.3–1.5 ppm (isopropyl CH₃), δ 3.0–3.5 ppm (thiazole CH), and δ 7.5–8.5 ppm (aromatic protons, if applicable).
  • ¹³C-NMR : Carbonyl carbon at ~160–170 ppm, thiazole carbons at 120–150 ppm .

FT-IR : Confirm carbonyl chloride (C=O stretch at ~1770 cm⁻¹) and thiazole ring (C-S-C stretch at ~650 cm⁻¹) .

Elemental Analysis : Compare experimental C/H/N percentages with theoretical values. For example, deviations >0.3% suggest impurities; recrystallize in hexane/ethyl acetate .

Advanced: How can reaction conditions be tailored to minimize decomposition of this compound during functionalization?

Answer:
The compound’s acyl chloride group is prone to hydrolysis and thermal degradation. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct acylations at 0–5°C in dry THF or DCM .
  • Inert Atmosphere : Use nitrogen/argon to exclude moisture.
  • Rapid Workup : Quench reactions with ice-cold brine and extract immediately to isolate the product .
  • Stability Testing : Monitor decomposition via HPLC; shelf-life in anhydrous DCM at –20°C exceeds 6 months .

Advanced: How should researchers resolve contradictions between theoretical and experimental spectral data (e.g., unexpected NMR peaks)?

Answer:
Discrepancies often arise from impurities or tautomerism. Follow this protocol:

Repurification : Re-crystallize or perform flash chromatography.

Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, a 2021 study resolved thiazole tautomerism via NOESY correlations .

Computational Validation : Compare experimental ¹³C-NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a lab coat.
  • Ventilation : Use a fume hood; avoid inhalation of vapors (irritates respiratory tract) .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What methodologies assess the environmental impact of this compound in aquatic systems?

Answer:

Degradation Studies :

  • Hydrolysis : Test stability in buffer solutions (pH 4–9) at 25°C; monitor via LC-MS for breakdown products (e.g., carboxylic acid) .
  • Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven degradation.

Ecototoxicity : Use Daphnia magna or algae growth inhibition assays (OECD 201/202 guidelines) .

Advanced: How can researchers functionalize this compound to synthesize bioactive derivatives?

Answer:
The acyl chloride reacts with nucleophiles (amines, alcohols) to form amides/esters. Example workflow:

Amidation : React with primary amines (e.g., aniline) in DCM at 0°C, using triethylamine as a base. Yields >80% reported for similar thiazole derivatives .

Esterification : Use alcohols (e.g., methanol) with DMAP catalysis.

Validation : Confirm functionalization via MS (ESI-MS: m/z [M+Na]⁺) and IR loss of C=O stretch .

Basic: What are the key applications of this compound in analytical chemistry?

Answer:

  • Chromatography : As a reference standard due to its distinct retention time in reverse-phase HPLC .
  • Spectrometry : Calibrate IR/Raman instruments using its characteristic carbonyl and thiazole peaks .
  • Derivatization Agent : Convert amines to UV-active amides for quantification .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropylthiazole-2-carbonyl chloride
Reactant of Route 2
4-Isopropylthiazole-2-carbonyl chloride

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